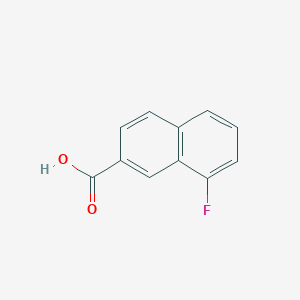
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to an isothiazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- typically involves the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in refluxing acetic acid. For example, the interaction of s-triazole with cyano compounds can yield the corresponding thiazolo-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable reactions, such as the one-pot synthesis method, which minimizes the production of hazardous by-products and maximizes yield .
化学反応の分析
Types of Reactions
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazoles .
科学的研究の応用
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs, particularly antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
作用機序
The mechanism of action of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole compound with broad-spectrum antifungal activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isothiazole ring differentiates it from other triazole derivatives, potentially offering unique interactions with biological targets .
特性
CAS番号 |
3683-95-2 |
|---|---|
分子式 |
C6H5BrN4S2 |
分子量 |
277.2 g/mol |
IUPAC名 |
5-(4-bromo-3-methyl-1,2-thiazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5BrN4S2/c1-2-3(7)4(13-11-2)5-8-6(12)10-9-5/h1H3,(H2,8,9,10,12) |
InChIキー |
RDDNQXMMNFGSKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1Br)C2=NC(=S)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)




![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)

![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
